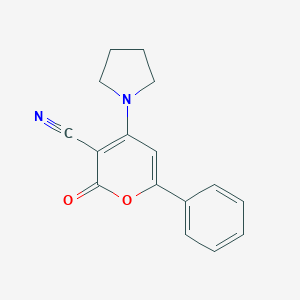
8-Nitronaphthalene-2-sulfonic acid
Übersicht
Beschreibung
8-Nitronaphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of a nitro group at the 8th position and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is a colorless, water-soluble solid, often used as an intermediate in the synthesis of dyes and other chemical products .
Vorbereitungsmethoden
8-Nitronaphthalene-2-sulfonic acid can be synthesized through a multi-step process involving sulfonation and nitration reactions. The preparation typically begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8th position .
Industrial production methods often involve controlled reaction conditions to ensure high yield and purity of the final product. The reaction temperatures and concentrations of the reagents are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
8-Nitronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron powder . Major products formed from these reactions include aminonaphthalenesulfonic acids and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
8-Nitronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-nitronaphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
8-Nitronaphthalene-2-sulfonic acid can be compared with other similar compounds, such as aminonaphthalenesulfonic acids and other nitronaphthalene derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
1-Aminonaphthalene-4-sulfonic acid: Used in dye synthesis, similar to this compound, but with an amino group instead of a nitro group.
2-Naphthalenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
8-nitronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVDUBXMVTRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328569 | |
| Record name | 8-nitronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18425-74-6 | |
| Record name | 8-nitronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)


![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)



![1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)




